Yunaconitine

Description

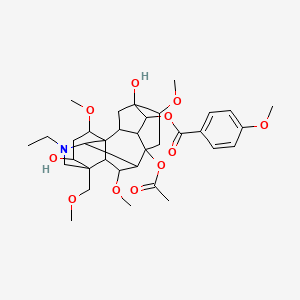

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

70578-24-4 |

|---|---|

Formule moléculaire |

C35H49NO11 |

Poids moléculaire |

659.8 g/mol |

Nom IUPAC |

[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1 |

Clé InChI |

LLEMSCWAKNQHHA-TYPGWQRDSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

SMILES isomérique |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

SMILES canonique |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Yunaconitine; Guayewuanine B. |

Origine du produit |

United States |

Foundational & Exploratory

Yunaconitine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitine is a highly toxic C19-diterpenoid alkaloid found in several species of the Aconitum genus, commonly known as monkshood or wolfsbane.[1] Historically used in traditional medicine for its analgesic and anti-inflammatory properties, its narrow therapeutic window and severe cardiotoxicity and neurotoxicity present significant challenges for its clinical application.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, toxicology, and analytical methodologies of this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpenoid alkaloid with the chemical formula C35H49NO11.[2] Its structure is characterized by a polycyclic aconitane (B1242193) skeleton.

Image of the chemical structure of this compound: (A 2D chemical structure image of this compound would be placed here in a real document)

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] 4-methoxybenzoate | [2] |

| Synonyms | Guayewuanine B, Isoaconitine, Vilmorrianine B | [2] |

| CAS Number | 70578-24-4 | [2] |

| Molecular Formula | C35H49NO11 | [2] |

| Molecular Weight | 659.77 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO, methanol, ethanol, and chloroform (B151607). Limited solubility in water. | [1] |

| Storage | Store at -20°C in a dry, dark place. | [1] |

Pharmacology and Mechanism of Action

The primary pharmacological and toxicological effects of this compound are mediated through its interaction with voltage-gated sodium channels (VGSCs) on the cell membranes of excitable tissues, including the myocardium, neurons, and skeletal muscles.

This compound binds to site 2 of the α-subunit of VGSCs, leading to a persistent activation of these channels. This prolonged sodium influx disrupts normal cellular electrophysiology, causing membrane depolarization and leading to arrhythmias, neurotoxicity, and muscle paralysis.

Caption: Mechanism of action of this compound.

Studies on the related alkaloid, aconitine (B1665448), suggest that downstream effects may involve the modulation of signaling pathways such as NF-κB and the NLRP3 inflammasome, contributing to its inflammatory and apoptotic effects. However, further research is required to specifically elucidate these pathways for this compound.

Toxicology

This compound is extremely toxic, with a narrow margin between therapeutic and toxic doses. The primary toxic effects are cardiotoxicity and neurotoxicity, which can be fatal.

Table 2: Acute Toxicity of this compound in Mice

| Route of Administration | LD50 (mg/kg) | Source(s) |

| Oral | 2.37 | [4] |

| Intravenous | 0.200 | [4] |

Experimental Protocols

Extraction and Purification of this compound from Aconitum Species

This protocol provides a general methodology for the extraction and purification of this compound from plant material. Optimization may be required depending on the specific plant species and desired purity.

Caption: General workflow for this compound extraction.

Detailed Methodology:

-

Extraction:

-

Macerate or reflux the dried and powdered plant material with an appropriate solvent (e.g., 70% ethanol) for a sufficient period.

-

Filter the extract and concentrate under reduced pressure to obtain a crude extract.[7]

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids.

-

Wash the acidic solution with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous phase to 9-10 with a base (e.g., ammonia (B1221849) solution) to deprotonate the alkaloids.

-

Extract the alkaloids into a non-polar solvent (e.g., chloroform or ethyl acetate).

-

Combine the organic phases and concentrate to yield a crude alkaloid extract.[8]

-

-

Chromatographic Purification:

-

Subject the crude alkaloid extract to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Alternatively, utilize counter-current chromatography for efficient separation.[1]

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Analytical Methods

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or phosphate (B84403) buffer) with the pH adjusted to be slightly basic (pH 8-9). The exact ratio and gradient will need to be optimized.

Procedure:

-

Prepare a stock solution of this compound standard in methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample by dissolving a known amount of the extract in the mobile phase and filtering through a 0.45 µm filter.

-

Inject the standards and samples into the HPLC system.

-

Monitor the elution at a suitable wavelength (e.g., 235 nm).

-

Quantify this compound in the sample by comparing its peak area with the calibration curve.

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of this compound in complex matrices such as biological fluids.[5][9]

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase column

Mobile Phase:

-

A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

Mass Spectrometry Parameters:

-

Operate in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 660.4 → 526.3).

Sample Preparation (from Urine):

-

To 1 mL of urine, add an internal standard.

-

Perform liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) at a basic pH.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]

Conclusion

This compound remains a compound of significant interest due to its potent biological activities and inherent toxicity. This technical guide provides a foundational understanding of its chemical and pharmacological properties. The detailed experimental protocols for its extraction, purification, and analysis are intended to aid researchers in their investigations of this complex natural product. Further research is warranted to fully elucidate its signaling pathways and to explore potential therapeutic applications through the development of less toxic derivatives or novel drug delivery systems.

References

- 1. This compound | CAS:70578-24-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. biorlab.com [biorlab.com]

- 3. Aconitine CAS#: 302-27-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Hidden aconite poisoning: identification of this compound and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Hidden aconite poisoning: identification of this compound and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 7. Extraction and purification technology for aconitine in monkshood - Eureka | Patsnap [eureka.patsnap.com]

- 8. daneshyari.com [daneshyari.com]

- 9. Measurement of this compound and crassicauline A in small-volume blood serum samples by LC-MS/MS: tracing of aconite poisoning in clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Source and Natural Occurrence of Yunaconitine

For Researchers, Scientists, and Drug Development Professionals

Yunaconitine is a highly toxic C19-diterpenoid alkaloid that poses a significant risk in traditional herbal medicine due to its presence in various Aconitum species. Often considered a "hidden" poison, its detection is critical for the quality control of herbal products and in clinical toxicology.[1][2] This guide provides a comprehensive overview of the natural sources of this compound, its quantitative occurrence, detailed experimental protocols for its analysis, and an outline of its biosynthetic pathway.

Source and Natural Occurrence

This compound is naturally found in plants belonging to the genus Aconitum, commonly known as aconite, monkshood, or wolfsbane. Its name is linked to the Yunnan province of China, suggesting its prevalence in Aconitum species from that region.[3]

The primary plant sources identified as containing this compound include:

-

Aconitum vilmorinianum : This species is a significant source of this compound.[4][5]

-

Aconitum carmichaelii (Fuzi) : this compound has been detected in both the main root and the lateral root of this species, which is widely used in traditional medicine.[5]

-

Aconitum kusnezoffii (Caowu) : Like A. carmichaelii, this species has also been reported to contain this compound.[1]

-

Aconitum brachypodum [5]

-

Aconitum ouvrardianum [5]

The presence of this compound is not limited to raw herbs. It has been detected in processed aconite roots and in commercial herbal preparations, sometimes as an undeclared contaminant, leading to cases of "hidden" aconite poisoning.[1][2][3]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and its geographical origin. The following tables summarize the reported quantitative data for this compound in various Aconitum herbs.

Table 1: Concentration of this compound in Aconitum Samples

| Plant Material | Concentration Range (mg/g) | Reference |

|---|

| Radix Aconiti, Radix Aconiti Kusnezoffii, and aconite-containing drugs | 0.015 - 10.41 |[1] |

Table 2: Detection Frequency of this compound in Various Aconitum Species

| Plant Species and Part | Status | Detection Frequency (% of samples) | Reference |

|---|---|---|---|

| A. carmichaelii lateral root | Unprocessed | 7.04% | [5] |

| A. carmichaelii root | Unprocessed | 9.43% | [5] |

| A. brachypodum root | Unprocessed | 6.00% | [5] |

| A. ouvrardianum root | Unprocessed | 100% | [5] |

| A. carmichaelii lateral root | Processed | 2.56% | [5] |

| A. vilmorinianum root | Processed | 100% |[5] |

Experimental Protocols

Accurate detection and quantification of this compound are crucial for safety and quality control. The following are detailed methodologies for the extraction and analysis of this alkaloid.

Extraction of this compound from Plant Material

a) Microwave-Assisted Extraction (MAE)

This method offers a rapid procedure for extracting this compound and related alkaloids.[1]

-

Materials and Reagents:

-

Dried and powdered plant material (Aconitum root).

-

Methanol (B129727) (HPLC grade).

-

Ammonia (B1221849) water.

-

Microwave extraction system.

-

-

Protocol:

-

Weigh 0.5 g of powdered plant sample into a microwave extraction vessel.

-

Add 20 mL of methanol containing 0.5% ammonia water.

-

Seal the vessel and place it in the microwave extraction system.

-

Set the extraction program: ramp to 80°C over 5 minutes, then hold at 80°C for 10 minutes.

-

After cooling, filter the extract through a 0.22 µm syringe filter into a clean vial for analysis.

-

b) Solid-Liquid Extraction

This is a conventional method for extracting aconitane (B1242193) alkaloids.[6][7]

-

Materials and Reagents:

-

Dried and powdered plant material.

-

70% Methanol in water.

-

Ammonia water.

-

Dichloromethane.

-

Ultrasonicator.

-

Rotary evaporator.

-

-

Protocol:

-

Weigh 1.0 g of the dried, powdered plant material into a conical flask.

-

Add 25 mL of 70% methanol and a few drops of ammonia water to create a slightly alkaline solution (pH 8-9).

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the plant residue twice more.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Redissolve the crude extract in a suitable solvent for purification or direct analysis.

-

Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective technique for the simultaneous determination of this compound and other related alkaloids.[1][5]

-

Instrumentation:

-

UPLC system coupled with a triple quadrupole tandem mass spectrometer (QQQ-MS/MS) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

-

Gradient Program: Start with 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound:

-

Precursor Ion [M+H]⁺: m/z 660.4

-

Product Ions: m/z 135 (characteristic of the anisoyl group), m/z 600.3 (loss of acetate)[4]

-

-

Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity for each analyte.

-

-

Method Validation:

-

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery according to standard guidelines.[6]

-

Mandatory Visualizations

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the general biosynthetic pathway for aconitane-type alkaloids and a typical experimental workflow for the analysis of this compound.

Caption: General biosynthetic pathway of aconitane-type alkaloids like this compound.

Caption: Experimental workflow for the quantification of this compound.

References

- 1. Rapid determination of this compound and related alkaloids in aconites and aconite-containing drugs by ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hidden aconite poisoning: identification of this compound and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hkmj.org [hkmj.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Systematic investigation on the distribution of four hidden toxic Aconitum alkaloids in commonly used Aconitum herbs and their acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN104230806A - Method for extracting aconitine from plant - Google Patents [patents.google.com]

Unveiling Yunaconitine: A Technical Chronicle of its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Yunaconitine, a C19-diterpenoid alkaloid of significant toxicological and pharmacological interest, has a history rooted in the exploration of traditional medicinal plants. This technical guide provides an in-depth account of the discovery and isolation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing the intricate processes involved.

Discovery and Initial Characterization

The first documented isolation and characterization of this compound was reported in 1979 by a team of Chinese researchers. Their work, published in the journal Acta Chimica Sinica, detailed the extraction of a novel alkaloid from the roots of Aconitum yunnanense, a plant used in traditional Chinese medicine. Through meticulous spectroscopic analysis, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, they elucidated the complex chemical structure of this newly discovered compound, which they named this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound laid the groundwork for its identification in subsequent studies. The key quantitative data from early and more recent analyses are summarized below for comparative reference.

| Property | Value | Reference |

| Molecular Formula | C35H49NO11 | |

| Molecular Weight | 659.77 g/mol | |

| Melting Point | 148-150 °C | |

| ¹H NMR (CDCl₃, ppm) | δ 1.10 (3H, t, J=7.1 Hz, N-CH₂-CH₃), 3.28, 3.32, 3.38, 3.86 (each 3H, s, 4 x -OCH₃), 4.88, 4.95 (each 1H, d, J=4.9 Hz, -O-CH₂-O-), 8.05 (2H, d, J=8.9 Hz, Ar-H), 6.92 (2H, d, J=8.9 Hz, Ar-H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 13.5 (N-CH₂-CH₃), 47.9 (N-CH₂-CH₃), 56.2, 57.8, 59.1, 61.5 (4 x -OCH₃), 113.8, 122.0, 131.7, 163.4 (Anisoyl group carbons), 166.0 (C=O, Anisoyl), 170.1 (C=O, Acetyl) | |

| Mass Spectrometry (ESI-MS) | m/z 660.3328 [M+H]⁺ |

Isolation Methodologies: From Crude Extract to Purified Compound

The journey from the raw plant material to pure this compound involves a multi-step process of extraction and purification. While early methods relied on classical chromatographic techniques, modern approaches have introduced more efficient and scalable protocols.

Extraction of Total Alkaloids from Aconitum Roots

A general procedure for the extraction of total alkaloids from the roots of Aconitum species serves as the initial step.

Experimental Protocol:

-

Maceration: The dried and powdered roots of the Aconitum plant are macerated with 95% ethanol (B145695) at room temperature.

-

Acidification: The ethanolic extract is concentrated, and the residue is dissolved in a dilute acid solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Solvent Partitioning (Acid-Base Extraction): The acidic aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities. The aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH₄OH) to a pH of 9-10.

-

Extraction of Free Alkaloids: The free alkaloids are then extracted from the basified aqueous solution using an organic solvent such as chloroform (B151607) or dichloromethane.

-

Concentration: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude total alkaloid extract.

Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

A highly effective method for the preparative separation of this compound from the crude alkaloid mixture is pH-zone-refining counter-current chromatography. This technique separates compounds based on their pKa values and hydrophobicity.

Experimental Protocol:

-

Instrumentation: A high-speed counter-current chromatograph is employed.

-

Two-Phase Solvent System: A suitable two-phase solvent system is prepared. For the separation of this compound, a system composed of petroleum ether, ethyl acetate, methanol, and water (5:5:2:8, v/v/v/v) has been successfully used.

-

Stationary and Mobile Phases: The upper organic phase is modified by the addition of a retainer base (e.g., 10 mM triethylamine), and the lower aqueous phase is modified with an eluter acid (e.g., 10 mM HCl).

-

Procedure:

-

The column is first filled with the stationary phase (upper organic phase).

-

The crude alkaloid extract (e.g., 2 g) is dissolved in a mixture of the two phases and injected into the column.

-

The mobile phase (lower aqueous phase) is then pumped through the column at a specific flow rate.

-

The effluent is monitored by UV detection, and fractions are collected.

-

The collected fractions are analyzed by techniques such as HPLC and TLC to identify those containing pure this compound.

-

-

Yields: From 2 g of a crude extract, this method has been reported to yield approximately 841 mg of this compound and 224 mg of 8-deacetyl-yunaconitine, both with a purity of over 98.0%.

Visualizing the Workflow

To provide a clear understanding of the logical flow of the isolation and purification process, the following diagrams have been generated using the DOT language.

Signaling Pathways and Biological Activity

While this guide focuses on the discovery and isolation of this compound, it is crucial to note that its biological activity is a subject of ongoing research. Like other aconitine-type alkaloids, this compound is known to be a potent neurotoxin that acts on voltage-gated sodium channels. However, it also exhibits significant anti-inflammatory and analgesic properties, which are of considerable interest for drug development. The precise signaling pathways through which this compound exerts its therapeutic effects are still under investigation, but they are thought to involve the modulation of inflammatory mediators and neurotransmitter systems.

Conclusion

The discovery of this compound represents a significant milestone in the phytochemical exploration of the Aconitum genus. The evolution of isolation techniques, from classical methods to advanced chromatographic separations like pH-zone-refining CCC, has enabled the efficient procurement of this complex natural product for further pharmacological and toxicological evaluation. The detailed methodologies and structured data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the study and potential therapeutic application of this compound and related alkaloids.

Yunaconitine's Mechanism of Action on Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yunaconitine, a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, exerts its potent effects primarily through the modulation of voltage-gated sodium channels (Nav). This guide provides an in-depth technical overview of the mechanism of action of this compound and related aconitine (B1665448) alkaloids on these critical ion channels. While specific quantitative electrophysiological data for this compound is limited in publicly available literature, this document synthesizes the well-established principles of action for this class of toxins, drawing on data from its close structural relatives, aconitine, lappaconitine (B608462), and bulleyaconitine. This guide details the molecular binding site, the profound alterations in channel gating kinetics, and the downstream cellular consequences. Furthermore, it provides comprehensive, adaptable protocols for key experiments essential for investigating these interactions and includes visualizations to elucidate the complex signaling pathways and experimental workflows.

Core Mechanism of Action: Persistent Activation of Sodium Channels

Aconitine alkaloids, including this compound, are classified as neurotoxins that bind to a specific site on the alpha subunit of voltage-gated sodium channels, known as neurotoxin receptor site 2 .[1][2] This binding is highly state-dependent, with a pronounced preference for the open state of the channel.[3] Unlike channel blockers, these alkaloids act as agonists or partial agonists, causing a persistent activation of the sodium channels.[3]

This persistent activation is a result of several key alterations to the channel's gating properties:

-

Hyperpolarizing Shift in Voltage-Dependence of Activation: Aconitine alkaloids cause a significant negative shift in the voltage range at which the sodium channels open. For instance, aconitine has been shown to shift the voltage dependence of activation by approximately -20 mV to -50 mV in various neuronal and muscle preparations.[4][5] This means that channels are more likely to open at normal resting membrane potentials, leading to an inappropriate and sustained influx of sodium ions.

-

Inhibition of Inactivation: These toxins disrupt the normal, rapid inactivation process of the sodium channel. While some studies show that inactivation can still occur, it is often slowed or incomplete, leading to a persistent sodium current.[4][5] This sustained inward current is a primary contributor to the toxic effects of these compounds.

-

Altered Ion Selectivity: Some studies on aconitine have indicated that its binding can alter the ion selectivity of the sodium channel, making it more permeable to other ions like ammonium (B1175870) (NH4+).[4]

The net effect of these actions is a prolonged depolarization of the cell membrane, leading to hyperexcitability. In neurons, this manifests as spontaneous firing and eventually, due to sustained depolarization, a block of action potential propagation. In cardiac muscle, this can lead to severe arrhythmias.[6]

Quantitative Data on Aconitine Alkaloid Effects on Sodium Channels

While specific data for this compound is scarce, the following tables summarize key quantitative findings for closely related aconitine alkaloids, providing a valuable reference for expected effects.

Table 1: Inhibitory Concentrations (IC50) of Aconitine Alkaloids on Voltage-Gated Sodium Channels

| Alkaloid | Channel Subtype | Cell Type | IC50 (Resting State) | IC50 (Inactivated State) | Citation |

| Bulleyaconitine A | Nav1.7 | HEK293 | 125.7 ± 18.6 nM | 132.9 ± 25.5 pM | [7][8] |

| Bulleyaconitine A | Nav1.3 | HEK293 | 995.6 ± 139.1 nM | 20.3 ± 3.4 pM | [7][8] |

| Bulleyaconitine A | Nav1.8 | HEK293 | 151.2 ± 15.4 µM | 18.0 ± 2.5 µM | [7][8] |

Table 2: Effects of Aconitine on Sodium Channel Gating Properties

| Parameter | Preparation | Effect | Magnitude of Change | Citation |

| Voltage-Dependence of Activation | Frog Skeletal Muscle | Hyperpolarizing Shift | -40 to -50 mV | [5] |

| Voltage-Dependence of Inactivation | Frog Skeletal Muscle | Hyperpolarizing Shift | ~ -20 mV | [5] |

| Voltage-Dependence of Activation | Neuroblastoma Cells | Hyperpolarizing Shift | ~ -20 mV | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The binding of this compound to neurotoxin receptor site 2 on the sodium channel initiates a cascade of events leading to cellular dysfunction. The following diagram illustrates this pathway.

Caption: Signaling pathway of this compound's action on sodium channels.

Experimental Workflow: Whole-Cell Voltage-Clamp

To characterize the effects of this compound on sodium channel currents, the whole-cell voltage-clamp technique is employed. The following diagram outlines a typical experimental workflow.

Caption: Workflow for whole-cell voltage-clamp analysis of this compound.

Detailed Experimental Protocols

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed for studying the effects of this compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.7) heterologously expressed in a mammalian cell line (e.g., HEK293).

a) Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Transiently transfect cells with a plasmid encoding the human Nav1.x alpha subunit and a co-transfection marker (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Record from transfected cells 24-48 hours post-transfection.

b) Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~295 mOsm with sucrose.

c) Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a GFP-positive cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Compensate for pipette and whole-cell capacitance and series resistance (>80% compensation).

-

Hold the cell at a membrane potential of -120 mV to ensure most channels are in the resting state.

d) Voltage Protocols:

-

Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments for 50 ms (B15284909).

-

Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to 0 mV, followed by a 20 ms test pulse to -10 mV to assess the fraction of available channels.

-

Recovery from Inactivation: Apply a pair of depolarizing pulses to 0 mV for 20 ms, separated by a variable recovery interval at -120 mV.

e) Data Analysis:

-

Record baseline currents using the above protocols.

-

Perfuse the cell with the external solution containing various concentrations of this compound and repeat the voltage protocols.

-

Analyze the data to determine the effects of this compound on peak current amplitude, I-V relationship, voltage-dependence of activation and inactivation (by fitting conductance-voltage and inactivation curves with a Boltzmann function), and recovery from inactivation.

Site-Directed Mutagenesis to Identify Binding Site Residues

This protocol outlines the steps to investigate the interaction of this compound with specific amino acid residues within neurotoxin receptor site 2 of the sodium channel.

a) Mutagenesis:

-

Identify putative binding site residues in the S6 segments of the four domains of the Nav channel based on homology with known binding sites for other site 2 toxins.

-

Use a site-directed mutagenesis kit (e.g., QuikChange II) to introduce point mutations (e.g., to alanine (B10760859) or another residue with different properties) into the cDNA of the Nav channel alpha subunit.

-

Verify the presence of the desired mutation by DNA sequencing.

b) Expression and Electrophysiology:

-

Transfect HEK293 cells with either the wild-type or the mutant Nav channel cDNA.

-

Perform whole-cell voltage-clamp recordings as described in Protocol 4.1.

c) Data Analysis:

-

Determine the concentration-response curve and IC50 value for this compound on both the wild-type and mutant channels.

-

A significant rightward shift in the IC50 for a mutant channel compared to the wild-type suggests that the mutated residue is critical for the binding or action of this compound.

Conclusion

This compound and its congeners represent a fascinating class of neurotoxins that act as potent modulators of voltage-gated sodium channels. Their primary mechanism of action involves binding to neurotoxin receptor site 2, leading to a hyperpolarizing shift in the voltage-dependence of activation and an inhibition of inactivation. This results in persistent channel activation, prolonged membrane depolarization, and cellular hyperexcitability, which underlies their profound toxicity. While direct quantitative data for this compound remains an area for further research, the established effects of related alkaloids provide a strong predictive framework. The experimental protocols detailed in this guide offer a robust methodology for the detailed characterization of this compound's interaction with sodium channels, which is essential for a comprehensive understanding of its toxicology and for exploring the potential of related, less toxic analogs in drug development.

References

- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels [frontiersin.org]

- 3. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Yunaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitine, a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, exhibits a complex pharmacological profile characterized by potent analgesic and anti-inflammatory properties, overshadowed by a narrow therapeutic index and significant cardiotoxicity and neurotoxicity.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological effects. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and drug development efforts.

Pharmacological Activities

This compound possesses a range of biological activities, primarily attributed to its interaction with voltage-gated sodium channels.

Analgesic and Anti-inflammatory Effects

This compound has demonstrated significant analgesic properties. For instance, oral administration of 0.07 and 0.14 mg/kg of this compound in wild-type FVB mice resulted in a notable decrease in writhing times.[3] The analgesic effects of aconitine (B1665448), a closely related alkaloid, have been demonstrated in various pain models, including the hot plate test, acetic acid writhing test, and formalin-induced pain models.[4][5][6][7] This suggests that this compound likely shares similar mechanisms for pain relief.

The anti-inflammatory actions of this compound are linked to its ability to modulate immune responses. It has been shown to increase serum total complement and the phagocytic activity of the reticuloendothelial system in mice, which may contribute to the clearance of pathogenic antigens.[8] Aconitine-type alkaloids, in general, exert their anti-inflammatory effects by targeting specific cytokines and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[3][9]

Mechanism of Action

The primary molecular target of this compound and other aconitum alkaloids is the voltage-gated sodium channel (VGSC).[1][2]

Interaction with Voltage-Gated Sodium Channels

This compound binds to site 2 of the alpha-subunit of VGSCs, leading to their persistent activation.[10] This disrupts the normal process of membrane repolarization in excitable cells like neurons and cardiomyocytes. The continuous influx of sodium ions causes membrane depolarization, leading to uncontrolled neurotransmitter release and cardiac arrhythmias.[1][2][9] This mechanism is central to both the therapeutic (analgesic) and toxic (neurotoxic and cardiotoxic) effects of the compound. While some related alkaloids like lappaconitine (B608462) can act as VGSC blockers, this compound primarily functions as an agonist.[11][12][13]

Signaling Pathways

The pharmacological and toxicological effects of this compound are mediated by several downstream signaling pathways.

-

NF-κB Signaling Pathway: Aconitine has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and apoptosis.[9][14] By suppressing NF-κB, aconitine can reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[9][14]

-

Mitochondria-Mediated Apoptosis Pathway: Aconitine can induce apoptosis by affecting the mitochondrial pathway. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[8][15][16][17] This leads to the release of cytochrome c from the mitochondria, activating caspases and ultimately resulting in programmed cell death.

-

NLRP3 Inflammasome Pathway: Aconitine has been found to activate the NLRP3 inflammasome signaling pathway, contributing to its cardiotoxicity.[18] This pathway is involved in the production of pro-inflammatory cytokines IL-1β and IL-18.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion of this compound are critical determinants of its efficacy and toxicity.

Absorption and Distribution

This compound is a substrate of P-glycoprotein (P-gp), an efflux transporter that limits its absorption and brain penetration.[3] Studies using Caco-2 cell monolayers have shown a high efflux ratio for this compound, which is significantly reduced in the presence of the P-gp inhibitor verapamil.[3] In Mdr1a gene-knockout mice, which lack P-gp, the brain accumulation of this compound is significantly increased, leading to enhanced analgesic effects and toxicity.[3]

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2][19] Human liver microsome studies have identified numerous metabolites of this compound, with the majority being generated by CYP3A4.[2][19] Inhibition of CYP3A4 can significantly increase the systemic exposure and toxicity of this compound.[19]

Toxicology

This compound is a highly toxic compound with a narrow therapeutic window.[1][8]

Acute Toxicity

The median lethal dose (LD50) of this compound is a key indicator of its acute toxicity.

| Route of Administration | Animal Model | LD50 |

| Intravenous | Mice | 0.05 mg/kg[1][2] |

| Oral (in wild-type FVB mice) | Mice | 2.13 mg/kg[3] |

| Oral (in Mdr1a-/- mice) | Mice | 0.24 mg/kg[3] |

Cardiotoxicity and Neurotoxicity

The primary toxic effects of this compound are cardiotoxicity and neurotoxicity, which are direct consequences of its action on voltage-gated sodium channels.[1][2] Symptoms of poisoning include arrhythmias, hypotension, paresthesia, and muscle weakness.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability and potential for active transport of a compound.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

For apical-to-basolateral (A-B) transport, the test compound (e.g., 10 µM this compound) is added to the apical chamber, and samples are collected from the basolateral chamber at specific time points.[14]

-

For basolateral-to-apical (B-A) transport, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.

-

-

Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) and efflux ratio (Papp B-A / Papp A-B) are calculated.

Acute Toxicity (LD50) Determination

The "up-and-down" procedure is a common method for determining the LD50.

-

Animals: Mice or rats are used.

-

Dosing: A single animal is dosed at a starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality for a defined period (e.g., 24 hours to 14 days).[20][21]

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. This process is continued until the LD50 can be estimated.

In Vivo Analgesic Activity (Acetic Acid Writhing Test)

This model is used to evaluate the peripheral analgesic activity of a compound.

-

Animals: Mice are used.

-

Administration: The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally.

-

Induction of Writhing: After a set pre-treatment time, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce writhing (a stereotyped stretching behavior).

-

Observation: The number of writhes is counted for a specific period (e.g., 15-30 minutes) after the acetic acid injection.

-

Evaluation: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

Human Liver Microsome (HLM) Stability Assay

This in vitro assay assesses the metabolic stability of a compound.

-

Incubation Mixture: The test compound (e.g., 1 µM this compound) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[19][22][23]

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[19][22][24]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

-

Calculation: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Caption: Experimental workflow for pharmacological profiling.

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. researchgate.net [researchgate.net]

- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]

- 5. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of analgesic activities of aconitine in different mice pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. Aconitine induces cell apoptosis via mitochondria and death receptor signaling pathways in hippocampus cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. europeanreview.org [europeanreview.org]

- 18. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]

- 19. pharmaron.com [pharmaron.com]

- 20. enamine.net [enamine.net]

- 21. fda.gov [fda.gov]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 24. mttlab.eu [mttlab.eu]

aker-content-row-6">Toxicological profile of Yunaconitine in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is recognized for its potent physiological activity and significant toxicity. This technical guide provides a comprehensive overview of the in vivo toxicological profile of this compound, drawing from available preclinical research. The document details its acute and sub-chronic toxicity, target organ toxicities—including cardiotoxicity, neurotoxicity, hepatotoxicity, and nephrotoxicity—and the underlying molecular mechanisms. Experimental protocols for key toxicological assessments are provided, and all quantitative data are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological processes. This guide is intended to serve as a crucial resource for researchers and professionals involved in the study and development of therapeutic agents, highlighting the critical safety considerations associated with this compound and related alkaloids.

Introduction

This compound is a highly toxic alkaloid that poses a significant risk of poisoning.[1] Its toxic effects are rapid and severe, primarily targeting the cardiovascular and nervous systems. Understanding the in vivo toxicological profile of this compound is essential for risk assessment, the development of potential antidotes, and the safe clinical application of traditional medicines containing Aconitum species. This guide synthesizes the current knowledge on the in vivo toxicity of this compound, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Acute and Sub-chronic Toxicity

Acute Toxicity

The acute toxicity of this compound is characterized by a rapid onset of severe symptoms. The median lethal dose (LD50) is a critical measure of acute toxicity.

Table 1: Acute Toxicity of this compound in Mice

| Route of Administration | LD50 (mg/kg) | Animal Model | Reference |

| Oral | 2.37 | Female ICR Mice | [2] |

| Intravenous | 0.200 | Female ICR Mice | [2] |

Symptoms of acute poisoning in mice include decreased activity, piloerection, palpebral edema, vomiting, polypnea, and convulsions.[2]

Sub-chronic Toxicity

Data on the sub-chronic toxicity of this compound is limited. However, studies on the related compound aconitine (B1665448) provide insights into the potential effects of repeated exposure. In a 30-day subacute study of aconitine in mice, dose-dependent changes in organ weights and hematological and biochemical parameters were observed.[3]

Table 2: Organ-to-Body Weight Ratio (%) in Mice after 30-Day Subacute Aconitine Administration

| Organ | Control Group (Mean ± SD) | Low-dose (0.14 μmol/L) (Mean ± SD) | Mid-dose (0.28 μmol/L) (Mean ± SD) | High-dose (0.56 μmol/L) (Mean ± SD) | Reference |

| Liver | 4.89 ± 0.38 | 4.95 ± 0.41 | 5.11 ± 0.45 | 5.32 ± 0.52** | [3][4] |

| Spleen | 0.41 ± 0.07 | 0.43 ± 0.08 | 0.46 ± 0.09 | 0.51 ± 0.11 | [3][4] |

| Lungs | 0.68 ± 0.11 | 0.71 ± 0.12 | 0.75 ± 0.14 | 0.82 ± 0.16 | [3][4] |

| Brain | 1.52 ± 0.19 | 1.55 ± 0.21 | 1.59 ± 0.23 | 1.68 ± 0.28 | [3][4] |

| Heart | 0.45 ± 0.05 | 0.47 ± 0.06 | 0.49 ± 0.07 | 0.52 ± 0.08 | [3][4] |

| Kidneys | 1.35 ± 0.15 | 1.38 ± 0.17 | 1.41 ± 0.19 | 1.45 ± 0.22 | [3][4] |

| p < 0.05, **p < 0.01 compared to control group.[3] |

Organ-Specific Toxicity

Cardiotoxicity

The most prominent and life-threatening toxic effect of this compound is cardiotoxicity. It induces severe arrhythmias, including ventricular tachycardia and fibrillation.[2] The mechanism involves the persistent activation of voltage-gated sodium channels in cardiomyocytes, leading to an influx of Na+ and subsequent Ca2+ overload.[2] This disrupts the normal cardiac action potential and leads to arrhythmias.

Histopathological examination of the heart in animals treated with related aconitum alkaloids reveals myocardial fiber swelling, necrosis, and fracture, as well as congestion and hemorrhage.[5][6]

Neurotoxicity

This compound is a potent neurotoxin. Symptoms of neurotoxicity include paresthesia, numbness, and muscle weakness.[7] The primary mechanism is the same as in the heart: persistent activation of voltage-gated sodium channels in neurons, leading to uncontrolled nerve firing.[7] Histopathological changes in the brain include neuronal edema, vacuolar degeneration, and apoptosis.[7]

Hepatotoxicity and Nephrotoxicity

Studies on related aconitine compounds indicate the potential for liver and kidney damage following exposure.

Table 3: Biochemical Markers of Liver and Kidney Function in Rats Treated with Aconitine (Subacute Study)

| Parameter | Control Group (Mean ± SD) | Low-dose (0.14 μmol/L) (Mean ± SD) | Mid-dose (0.28 μmol/L) (Mean ± SD) | High-dose (0.56 μmol/L) (Mean ± SD) | Reference |

| AST (U/L) | 78.5 ± 12.3 | 85.2 ± 14.1 | 95.8 ± 16.7 | 110.4 ± 19.8** | [3] |

| ALT (U/L) | 35.1 ± 6.8 | 40.7 ± 7.9 | 48.2 ± 9.1 | 59.6 ± 11.2 | [3] |

| BUN (mmol/L) | 7.2 ± 1.1 | 8.1 ± 1.3 | 9.5 ± 1.5* | 11.3 ± 1.9 | [3] |

| Creatinine (μmol/L) | 45.3 ± 5.9 | 49.8 ± 6.7 | 55.1 ± 7.8 | 63.9 ± 9.2** | [3] |

| p < 0.05, **p < 0.01 compared to control group.[3] |

Histopathological findings in the liver of rats treated with a related compound, mesaconitine, include large necrotic areas with inflammatory cell infiltration.[8] In the kidneys, acute tubular necrosis has been observed in cases of poisoning with various substances.[9]

Mechanisms of Toxicity

Interaction with Voltage-Gated Sodium Channels

The primary mechanism of this compound's toxicity is its interaction with voltage-gated sodium channels (VGSCs). By binding to site 2 of the α-subunit of these channels, it causes them to remain persistently open, leading to a constant influx of sodium ions. This disrupts the electrochemical gradient across the cell membrane in excitable tissues like the heart and nerves, causing sustained depolarization and uncontrolled firing, which manifests as arrhythmias and neurological symptoms.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 3. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Acute myocardial necrosis caused by aconitine poisoning: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

aker-content-row-7">Yunaconitine and its role in traditional medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitine, a C19-diterpenoid alkaloid primarily isolated from Aconitum vilmorinianum Kom., has a long history of use in traditional medicine, particularly in Southwestern China, for the treatment of inflammatory conditions and pain. Despite its recognized therapeutic potential, the clinical application of this compound is significantly hindered by its narrow therapeutic window and high toxicity. This technical guide provides a comprehensive overview of the traditional uses, pharmacological properties, and mechanisms of action of this compound, with a focus on its analgesic and anti-inflammatory effects. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activities for researchers and drug development professionals.

Traditional and Modern Pharmacological Applications

Aconitum vilmorinianum, the primary source of this compound, has been traditionally used by ethnic minorities in China to treat bruises, joint pain, and arthritis.[1] In traditional Chinese medicine, it is often used as a local substitute for other Aconitum species for its analgesic and anti-inflammatory properties.[2][3] Modern pharmacological studies have begun to validate these traditional uses, demonstrating the anti-arthritic, analgesic, and anti-inflammatory effects of A. vilmorinianum extracts and its constituent alkaloids.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on this compound and related compounds.

Table 1: Anti-arthritic Effects of Aconitum vilmorinianum (AV) Extract in a Rat Model of Freund's Complete Adjuvant (FCA)-Induced Arthritis [4]

| Treatment Group | Dose (mg/kg/day, p.o.) | Allodynia Suppression | Joint Swelling Reduction | Hyperaemia Reduction | Vascular Permeability Attenuation |

| AV Extract | 10 | Yes | Significant | Significant | No |

| AV Extract | 100 | Yes | Significant | Significant | Yes |

| Aconiti Radix (AC) Extract | 100 | Yes | No | No | No |

| Aconiti Kusnezoffii Radix (AK) Extract | 100 | Yes | Significant | Significant | No |

Table 2: Analgesic Effects of Aconitine (B1665448) in Acetic Acid-Induced Writhing Test in Mice [2][5]

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Writhing (%) |

| Aconitine | 0.3 | 68 |

| Aconitine | 0.9 | 76 |

| Aspirin (B1665792) | 200 | 75 |

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Route of Administration |

| LD50 | 0.05 mg/kg | Mice | Intravenous |

Mechanism of Action

The pharmacological and toxicological effects of this compound are primarily attributed to its interaction with voltage-gated sodium channels, similar to other aconitine-type alkaloids. However, its anti-inflammatory and analgesic effects are likely mediated through more complex signaling pathways, including the inhibition of the NF-κB pathway and modulation of the TRPV1 channel.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Aconitine-type alkaloids are thought to exert their anti-inflammatory effects by inhibiting this pathway.

Analgesic Mechanism: Modulation of the TRPV1 Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a crucial role in pain perception. It is activated by various stimuli, including heat, low pH, and capsaicin. Activation of TRPV1 leads to an influx of cations, primarily Ca2+, resulting in depolarization of sensory neurons and the transmission of pain signals. Aconitine-type alkaloids may modulate the activity of TRPV1, contributing to their analgesic effects.

Detailed Experimental Protocols

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This model is used to evaluate the anti-arthritic potential of a test compound.

-

Animals: Male Sprague-Dawley rats (180-220 g).

-

Induction of Arthritis:

-

Anesthetize the rats.

-

Inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL in paraffin (B1166041) oil) subcutaneously into the plantar surface of the right hind paw.

-

-

Treatment:

-

Administer the test compound (e.g., A. vilmorinianum extract at 10 or 100 mg/kg/day) or vehicle orally for a specified period (e.g., 14 consecutive days, starting 6 days before FCA injection).[4]

-

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals.

-

Allodynia (Pain Sensitivity): Assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

-

Hyperaemia (Blood Flow): Can be assessed using laser Doppler imaging.

-

Vascular Permeability: Can be measured by the extravasation of a dye (e.g., Evans blue).

-

Histopathology: At the end of the experiment, sacrifice the animals and perform histological examination of the joints to assess inflammation, cartilage destruction, and bone erosion.

-

Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.

-

Animals: Male mice (20-30 g).

-

Procedure:

-

Divide the mice into groups (e.g., vehicle control, positive control, test groups).

-

Administer the test compound (e.g., aconitine at 0.3 or 0.9 mg/kg) or vehicle orally.[2][5] A standard analgesic like aspirin (e.g., 200 mg/kg) is used as a positive control.[2][5]

-

After a set time (e.g., 60 minutes), inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.[2][5]

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 15 minutes).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

-

Conclusion and Future Directions

This compound, a key active component of Aconitum vilmorinianum, demonstrates significant analgesic and anti-inflammatory properties, supporting its traditional use in medicine. The likely mechanisms of action involve the modulation of the NF-κB and TRPV1 signaling pathways. However, the high toxicity of this compound remains a major obstacle to its clinical development.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the NF-κB and TRPV1 pathways to confirm the inferred mechanisms.

-

Investigating structure-activity relationships to design and synthesize this compound derivatives with an improved therapeutic index.

-

Developing novel drug delivery systems to target the site of action and reduce systemic toxicity.

-

Conducting further preclinical and clinical studies to establish safe and effective dosing regimens for specific therapeutic indications.

A deeper understanding of the pharmacology and toxicology of this compound will be crucial for unlocking its therapeutic potential while ensuring patient safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The anti-arthritic effects of Aconitum vilmorinianum, a folk herbal medicine in Southwestern China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]

aker-content-row-8">Metabolic pathways of Yunaconitine in humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitine, a highly toxic C19-diterpenoid alkaloid found in several Aconitum species, presents a significant concern in traditional medicine and toxicology. Understanding its metabolic fate in humans is crucial for assessing its toxicity, developing potential antidotes, and ensuring the safety of herbal remedies. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound in humans, focusing on the enzymatic processes, resulting metabolites, and the experimental methodologies used for their identification and characterization.

Introduction

This compound is a potent neurotoxin and cardiotoxin, and instances of poisoning are frequently reported.[1][2][3] The toxicity of this compound is intrinsically linked to its chemical structure, and its biotransformation in the human body can lead to either detoxification or, in some cases, bioactivation. Therefore, a thorough understanding of its metabolic pathways is paramount for clinical toxicology and drug development. This guide summarizes the current state of knowledge on this compound metabolism, with a focus on in vitro studies using human-derived materials.

Primary Metabolic Pathways

The metabolism of this compound in humans is primarily characterized by two main types of reactions: Phase I oxidation reactions mediated by cytochrome P450 enzymes and hydrolysis.

Cytochrome P450-Mediated Oxidation

The principal route of this compound metabolism is oxidation, predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes (HLMs) have demonstrated that this compound is a substrate for these enzymes, leading to the formation of a multitude of oxidized metabolites.[1]

Key Findings:

-

CYP3A4 as the Major Contributor: Research has unequivocally identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of this compound.[1]

-

Multiple Metabolites: As many as 20 different oxidized metabolites of this compound have been identified in incubations with human liver microsomes.[1]

-

Dominant Role of CYP3A4: Of the 20 metabolites, 16 are primarily generated by CYP3A4, and 4 are exclusively formed by this specific isozyme.[1]

-

Inhibition of Metabolism: The presence of a CYP3A4 inhibitor, such as ketoconazole, significantly suppresses the formation of all 20 metabolites, highlighting the critical role of this enzyme.[1]

The oxidative metabolism of this compound likely involves several types of reactions, including:

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule.

-

Demethylation: The removal of methyl (-CH3) groups.

-

Dehydrogenation: The removal of hydrogen atoms.

Hydrolysis

Hydrolysis is another significant metabolic pathway for aconitum alkaloids, including this compound. This process involves the cleavage of ester bonds within the molecule, typically leading to less toxic metabolites. For diester-diterpenoid alkaloids like this compound, hydrolysis can occur in a stepwise manner, first yielding a monoester derivative and then a completely de-esterified aconine. The instability of the 8-O-acetyl ester bond makes it susceptible to hydrolysis.[4]

Quantitative Data on this compound Metabolism

Quantitative data on the kinetics of this compound metabolism are limited. However, some key parameters have been reported, providing insights into the interaction of this compound with metabolic enzymes.

| Parameter | Value | Enzyme | Method |

| Inhibition Constant (Ki) | 1.76 µmol/L | CYP3A4 | In vitro incubation with human liver microsomes |

| Metabolites Formed | 20 | Human Liver Microsomes | LC-MS/MS |

| Metabolites Primarily Formed by CYP3A4 | 16 | Human Liver Microsomes | LC-MS/MS |

| Metabolites Exclusively Formed by CYP3A4 | 4 | Human Liver Microsomes | LC-MS/MS |

Table 1: Summary of Quantitative Data on this compound Metabolism.

Experimental Protocols

The study of this compound metabolism relies on established in vitro and analytical methodologies. Below are detailed protocols for key experiments.

In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for assessing the metabolism of this compound in HLMs.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

CYP3A4 inhibitor (e.g., ketoconazole)

-

Acetonitrile (B52724) (ice-cold)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, HLMs, and this compound at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For inhibitor studies, the inhibitor is typically pre-incubated with the microsomes before the addition of the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a new tube for subsequent analysis by LC-MS/MS.

Analysis of this compound and its Metabolites by LC-MS/MS

This protocol provides a general framework for the analytical determination of this compound and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically in the range of 5-20 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for aconitum alkaloids.

-

Scan Mode: Full scan mode for initial metabolite profiling and product ion scan mode for structural elucidation. Multiple Reaction Monitoring (MRM) is used for targeted quantification.

-

Precursor and Product Ions: These are specific to this compound and its expected metabolites and need to be determined empirically.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic transformation of this compound in humans.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for studying this compound metabolism in vitro.

Conclusion

The metabolism of this compound in humans is a complex process dominated by CYP3A4-mediated oxidation, leading to the formation of numerous metabolites. Hydrolysis also represents a potential metabolic route. While the primary enzymatic players have been identified, further research is needed to fully characterize the structures of all metabolites and to determine the complete pharmacokinetic profile of this compound in humans. The experimental protocols and analytical methods described in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolic fate of this potent alkaloid, ultimately contributing to a better understanding of its toxicity and the development of safer therapeutic strategies.

References

- 1. Clinical poisoning events involving this compound may be highly correlated with metabolism-based interactions: A critical role of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hidden aconite poisoning: identification of this compound and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: The Interaction of Yunaconitine with Cytochrome P450 3A4 Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the interaction between yunaconitine, a highly toxic diterpenoid alkaloid found in Aconitum species, and the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding this interaction is critical for predicting and mitigating potential drug-drug interactions and toxicity, particularly as herbs containing Aconitum are used in some traditional medicines.

Executive Summary

This compound is both a substrate and a competitive inhibitor of CYP3A4, the most abundant human drug-metabolizing enzyme.[1][2] This dual role has significant clinical implications, as co-administration of this compound with other CYP3A4 substrates could lead to increased plasma concentrations and toxicity of either compound. CYP3A4 is responsible for the extensive metabolism of this compound into numerous metabolites, a process that can be significantly hampered by CYP3A4 inhibitors.[1][2] This guide details the quantitative kinetics of this interaction, outlines the experimental protocols for its investigation, and provides visual representations of the metabolic pathways and experimental workflows.

Quantitative Data

The following table summarizes the key quantitative parameters defining the interaction between this compound and CYP3A4 enzymes. This data is crucial for developing pharmacokinetic models to predict drug interactions.

| Parameter | Value | Description | Source |

| Inhibition Constant (Ki) | 1.76 µmol/L | The inhibition constant for the competitive inhibition of CYP3A4 by this compound. | [1][2] |

| Inhibition Type | Competitive | This compound binds to the active site of CYP3A4, competing with other substrates. | [1][2] |

| Metabolic Profile | 20 metabolites | Number of metabolites produced from this compound by human liver microsomes, with CYP3A4 playing a primary role. | [1][2] |

Experimental Protocols

The investigation of this compound's interaction with CYP3A4 typically involves in vitro assays using human liver microsomes (HLMs) or recombinant human CYP enzymes. Below are detailed methodologies for key experiments.

This compound Metabolism in Human Liver Microsomes

This experiment aims to identify the metabolites of this compound and the role of CYP3A4 in its metabolism.

-

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Ketoconazole (B1673606) (a selective CYP3A4 inhibitor)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Prepare an incubation mixture containing HLMs, this compound, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

To investigate the role of CYP3A4, run parallel experiments with the addition of ketoconazole.

-

After a defined incubation time, terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the remaining this compound and its metabolites.

-

Compare the metabolite formation in the presence and absence of ketoconazole to determine the contribution of CYP3A4.[1][2]

-

CYP3A4 Inhibition Assay

This assay determines the inhibitory effect of this compound on CYP3A4 activity using a probe substrate.

-

Materials:

-

Recombinant human CYP3A4 enzyme

-

A fluorescent or chromogenic CYP3A4 probe substrate (e.g., midazolam, testosterone)

-

This compound at various concentrations

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

A plate reader for detecting the signal from the metabolized probe substrate

-

-

Procedure:

-

In a multi-well plate, add recombinant CYP3A4, the probe substrate, and varying concentrations of this compound in phosphate buffer.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Monitor the formation of the metabolized probe substrate over time using a plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of CYP3A4 activity) by plotting the reaction rate against the logarithm of the this compound concentration.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the probe substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

-

Visualizations

The following diagrams, created using the DOT language, illustrate the key processes and workflows related to the this compound-CYP3A4 interaction.

Signaling and Metabolic Pathways

Caption: Metabolic pathway of this compound mediated by the CYP3A4 enzyme.

Experimental Workflows

Caption: Mechanism of competitive inhibition of CYP3A4 by this compound.

References

Physicochemical Properties of Yunaconitine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals